molecular formula C22H23ClN2O10 B606933 Dactylocyclinone CAS No. 110298-64-1

Dactylocyclinone

Cat. No. B606933
M. Wt: 510.88
InChI Key: BCQXQSRYTBJTTG-XDXBOZIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dactylocycline is novel tetracycline derivatives produced by a Dactylosporangium sp. the aglycone was cross resistant with tetracycline, the dactylocyclines proved active against certain tetracycline-resistant organisms.

Scientific Research Applications

1. Dactylocyclinone as a Component in Tetracycline Derivatives

Dactylocyclinone is a significant aglycone component in the synthesis of tetracycline derivatives known as dactylocyclines. These compounds, produced by Dactylosporangium sp., have shown activity against certain tetracycline-resistant organisms, highlighting dactylocyclinone's role in developing new antibiotics with broader effectiveness (Tymiak et al., 1992).

2. Dactylone in Cancer Prevention and Treatment

Dactylone, closely related to dactylocyclinone, has been identified as a cancer-preventive agent. It exhibits properties that inhibit cyclin D3 and Cdk4 expression and retinoblastoma tumor suppressor protein phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells. This indicates dactylone's potential in reducing malignant cell transformation and tumor cell proliferation (Fedorov et al., 2007).

properties

CAS RN

110298-64-1

Product Name

Dactylocyclinone

Molecular Formula

C22H23ClN2O10

Molecular Weight

510.88

IUPAC Name

2-Naphthacenecarboxamide, 1,4,4a,5,5a,6,11,12a-octahydro-7-chloro-4-(dimethylamino)-1,11-dioxo-3,4a,6,10,12,12a-hexahydroxy-8-methoxy-, (4R-(4-alpha,4a-alpha,5a-alpha,6-beta,12-alpha))-

InChI

InChI=1S/C22H23ClN2O10/c1-25(2)17-16(29)12(20(24)32)19(31)22(34)18(30)9-6(5-21(17,22)33)14(27)11-10(15(9)28)7(26)4-8(35-3)13(11)23/h4,6,14,17,26-27,29-30,33-34H,5H2,1-3H3,(H2,24,32)/t6-,14-,17+,21+,22?/m0/s1

InChI Key

BCQXQSRYTBJTTG-XDXBOZIESA-N

SMILES

O=C(C(C1=O)=C(O)[C@@H](N(C)C)[C@]2(O)C[C@]3([H])[C@H](O)C4=C(C(C3=C(O)C21O)=O)C(O)=CC(OC)=C4Cl)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dactylocyclinone;  Sch 34164; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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